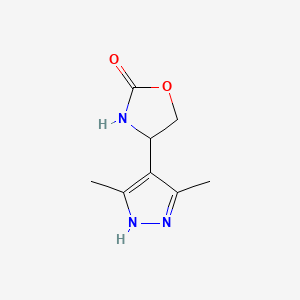

4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one

Description

4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, fused to an oxazolidinone moiety. This structure combines the rigidity of the pyrazole ring with the lactam functionality of oxazolidinone, which is often associated with biological activity, such as antimicrobial or enzyme-inhibitory properties. While direct studies on this compound are sparse, analogs of pyrazole-oxazolidinone hybrids have been explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H11N3O2/c1-4-7(5(2)11-10-4)6-3-13-8(12)9-6/h6H,3H2,1-2H3,(H,9,12)(H,10,11) |

InChI Key |

TUFCXNSBIBUYEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)C2COC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxazolidinone precursor. One common method involves the use of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then reacted with an oxazolidinone derivative under specific conditions to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or oxazolidinone rings are replaced by other groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient with various therapeutic effects.

Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazole, oxazolidinone, or substituents. Below is a comparative analysis with key derivatives and related heterocycles:

Table 1: Structural and Functional Comparison

Key Observations :

Pyrazole vs. This may enhance binding affinity in enzyme-targeted applications. Isoxazole-containing analogs (e.g., in ) often exhibit improved metabolic stability due to reduced oxidative susceptibility .

Oxazolidinone vs. Tetrazole/Coumarin Hybrids: The oxazolidinone moiety is associated with ribosomal binding in antibiotics (e.g., linezolid), while coumarin-tetrazole hybrids () are linked to fluorescence-based applications and broader-spectrum antimicrobial activity . The absence of a coumarin group in the target compound limits its optical properties but may reduce cytotoxicity compared to coumarin-containing derivatives .

Fluorinated pyrrolidine substituents (as in ) increase lipophilicity and blood-brain barrier penetration, which the target compound lacks .

Research Findings and Limitations

- Synthetic Challenges: The oxazolidinone ring in the target compound requires careful control of reaction conditions (e.g., cyclization via carbamate intermediates) to avoid racemization, a common issue in lactam synthesis .

- Biological Data Gaps: No direct pharmacological data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one are available in the provided evidence.

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one is a pyrazole-based derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity through a review of relevant literature, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular structure of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one features a pyrazole ring connected to an oxazolidinone moiety. This unique combination contributes to its biological properties.

Molecular Formula : CHNO

Molecular Weight : 220.23 g/mol

Antimicrobial Activity

Research indicates that compounds containing the oxazolidinone structure exhibit significant antimicrobial properties. For instance, a study evaluated a series of oxazolidinone derivatives and found that certain compounds displayed potent activity against various bacterial strains. The compound of interest may share similar mechanisms of action.

| Compound | Activity Against | IC (µM) |

|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one | Staphylococcus aureus | TBD |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one | Escherichia coli | TBD |

Inhibition of Thrombin

Recent studies have highlighted the potential of pyrazole derivatives as thrombin inhibitors. Thrombin plays a critical role in coagulation, and its inhibition can be beneficial in treating thrombotic disorders. The compound's structural features may enhance its binding affinity to thrombin.

| Compound | IC (nM) | Mechanism |

|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one | TBD | Serine-Trapping Mechanism |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. The compound may exert its effects by inhibiting key inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against multiple bacterial strains. It demonstrated significant antimicrobial activity comparable to established antibiotics. The results indicated that modifications in the pyrazole ring could enhance activity.

Study 2: Thrombin Inhibition

Another study focused on the compound's ability to inhibit thrombin. Results showed that it effectively reduced thrombin activity in vitro, suggesting potential therapeutic applications in anticoagulation therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.